- Novel N-heterocyclic phosphonates and phosphinates as glucokinase activators for treatment of Type II diabetes, World Intellectual Property Organization, , ,

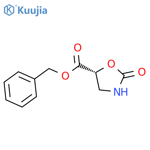

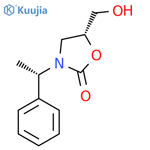

Cas no 97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

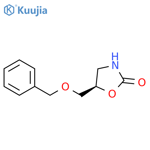

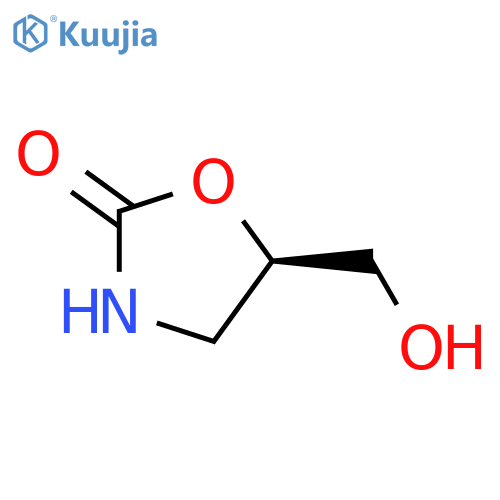

97859-49-9 structure

상품 이름:(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 화학적 및 물리적 성질

이름 및 식별자

-

- (R)-5-(hydroxymethyl)oxazolidin-2-one

- (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

- (R)-5-Hydroxymethyl-2-oxazolidinone

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)-

- (5R)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)- (ZCI)

- EN300-137499

- DB-223438

- AKOS026728049

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (5R)-

- (R)-5-hydroxymethyloxazolidin-2-one

- SCHEMBL523804

- CS-0131343

- LSYOFPBORRARMF-GSVOUGTGSA-N

- MFCD26407853

- 97859-49-9

- WS-03143

- (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

-

- MDL: MFCD26407853

- 인치: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1

- InChIKey: LSYOFPBORRARMF-GSVOUGTGSA-N

- 미소: C([C@H]1CNC(=O)O1)O

계산된 속성

- 정밀분자량: 117.04300

- 동위원소 질량: 117.042593085g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 4

- 중원자 수량: 8

- 회전 가능한 화학 키 수량: 1

- 복잡도: 104

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): -0.9

- 토폴로지 분자 극성 표면적: 58.6Ų

실험적 성질

- 밀도: 1.288±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: 93.0 ºC (isopropanol )

- 용해도: 가용성(491g/l)(25ºC),

- PSA: 58.56000

- LogP: -0.58410

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137499-0.1g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 0.1g |

$288.0 | 2023-02-15 | |

| eNovation Chemicals LLC | D381643-5g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 5g |

$995 | 2023-09-04 | |

| Chemenu | CM116273-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$1000 | 2021-08-06 | |

| abcr | AB480275-250 mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one; . |

97859-49-9 | 250MG |

€190.70 | 2023-07-10 | ||

| Ambeed | A862592-250mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 250mg |

$53.0 | 2025-02-24 | |

| Ambeed | A862592-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$132.0 | 2025-02-24 | |

| eNovation Chemicals LLC | D381643-1g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 1g |

$395 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-250MG |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 250MG |

¥ 217.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-5G |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5g |

¥ 3,504.00 | 2023-03-30 | |

| Enamine | EN300-137499-5.0g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5.0g |

$3439.0 | 2023-02-15 |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

참조

합성 방법 2

반응 조건

1.1 Catalysts: Pancreatin

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

참조

- Enzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinones, Japan, , ,

합성 방법 3

반응 조건

1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

참조

- Method for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

참조

- Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOB, Tetrahedron: Asymmetry, 2006, 17(8), 1281-1289

합성 방법 5

반응 조건

1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

참조

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

합성 방법 6

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Ethanol

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

참조

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

합성 방법 7

반응 조건

1.1 Solvents: Tetrahydrofuran , Water ; 20 min, rt; rt → 0 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

참조

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

참조

- Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 2004, 15(10), 1659-1665

합성 방법 9

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

참조

- Preparation method for tedizolid and its intermediatePreparation method for tedizolid and its intermediateMethod for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Water ; rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

참조

- Preparation of spiro[oxazino[4,3-a]isoxazolo[4,5-g]quinoline-pyrimidine]trione compounds and methods for treating bacterial infections, United States, , ,

합성 방법 11

반응 조건

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

참조

- Preparation of substituted oxazolidinone compounds as factor Xα inhibitorsPreparation of substituted oxazolidinone compounds as factor Xα inhibitors, China, , ,

합성 방법 12

반응 조건

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

참조

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건

참조

- Process for the resolution of racemic 5-substituted 2-oxazolidinones by crystallizationEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesOptically active 5-[(sulfonyloxy)methyl]-2-oxazolidinone derivatives as intermediates for drugs, Italy, 1995, 6(5), 1181-90

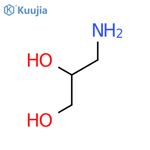

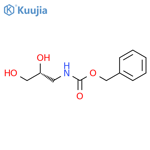

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

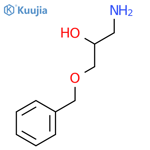

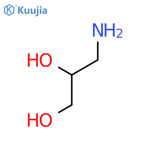

- (R)-3-Amino-1,2-propanediol

- benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate

- 2-Oxazolidinone, 5-[(phenylmethoxy)methyl]-, (5R)-

- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5R)-

- 2-Oxazolidinone, 5-[(acetyloxy)methyl]-3-(1-phenylethyl)-, [R-(R*,S*)]-

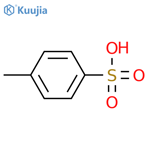

- 4-methylbenzene-1-sulfonic acid

- 5-[(Acetyloxy)methyl]-2-oxazolidinone

- 3-Amino-1,2-propandiol

- 2-Propanol, 1-amino-3-(phenylmethoxy)-, (R)-

- (R)-benzyl 2-oxooxazolidine-5-carboxylate

- (R)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 관련 문헌

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) 관련 제품

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

추천 공급업체

Amadis Chemical Company Limited

(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

순결:99%/99%

재다:1g/5g

가격 ($):192.0/741.0